molecular formula C4H7N3O2S B180050 4-(methylsulfonyl)-1H-pyrazol-3-amine CAS No. 106232-38-6

4-(methylsulfonyl)-1H-pyrazol-3-amine

Cat. No.: B180050
CAS No.: 106232-38-6
M. Wt: 161.19 g/mol
InChI Key: ZTGYUUMYDUYXHP-UHFFFAOYSA-N
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Description

4-(methylsulfonyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with a methylsulfonyl group at the 4-position and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfonyl)-1H-pyrazol-3-amine typically involves the reaction of 4-chloromethylsulfonyl-1H-pyrazole with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(methylsulfonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-(methylsulfonyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    4-(methylsulfonyl)phenyl derivatives: These compounds share the methylsulfonyl group but differ in the core structure.

    Sulfonamide-based indole analogs: These compounds have similar sulfonyl groups but are based on an indole core.

Uniqueness

4-(methylsulfonyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a methylsulfonyl group and an amino group on the pyrazole ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-methylsulfonyl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S/c1-10(8,9)3-2-6-7-4(3)5/h2H,1H3,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGYUUMYDUYXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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